molecular formula C16H11F3N2O2 B2949933 N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide CAS No. 861210-65-3

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2949933
CAS RN: 861210-65-3
M. Wt: 320.271
InChI Key: QVTIYNCAFMSHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide, also known as MTFB, is a chemical compound that has been studied for its potential applications in scientific research. MTFB is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many different fields.

Mechanism of Action

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide works by binding to specific targets in cells, such as ion channels and receptors, and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide is still being studied, but it is believed to involve interactions with specific amino acids and other functional groups in the target proteins.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide has been found to have a variety of biochemical and physiological effects, depending on the specific targets it interacts with. For example, in neurons, N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide has been found to modulate the activity of voltage-gated sodium channels, leading to changes in membrane potential and action potential firing. In cancer cells, N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide has been found to inhibit the growth and proliferation of cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide in scientific research is its small size and relatively simple structure, which makes it easy to synthesize and modify. Additionally, N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide has been found to have a broad range of biological activities, making it useful for studying a variety of cellular processes. However, one limitation of using N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide in lab experiments is that it can be difficult to target specific proteins or pathways without affecting others, due to its non-specific binding properties.

Future Directions

There are many potential future directions for research involving N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide. One area of interest is the development of new compounds based on the structure of N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide, with improved specificity and potency for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide and its effects on different cellular processes. Finally, N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide could be studied for its potential applications in treating a variety of diseases, including cancer, neurological disorders, and cardiovascular disease.

Synthesis Methods

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-methyl-1,3-benzoxazole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, but all result in the formation of N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide has been found to modulate the activity of certain ion channels and receptors, making it useful for studying the mechanisms of neural signaling. In cancer research, N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth and proliferation of cancer cells. In drug discovery, N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide has been used as a starting point for the development of new compounds with similar structures and properties.

properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-9-20-13-6-5-12(8-14(13)23-9)21-15(22)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTIYNCAFMSHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide

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